7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is a bicyclic compound characterized by its unique structure, which incorporates both oxygen and nitrogen atoms within its bicyclic framework. The compound is known for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is , with a molecular weight of 261.32 g/mol. The compound is also referred to by its CAS number, 1375473-47-4, and has a purity of approximately 97% in commercial preparations .
The synthesis of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves several key steps:
The molecular structure of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid can be represented by the following:
C1C2COCC(C2C(=O)O)CN1CC3=CC=CC=C3
MRFVGWXXUZRDTN-UHFFFAOYSA-N
The compound features a bicyclic structure that includes a carboxylic acid functional group, contributing to its reactivity and potential biological activity .
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for specific applications in research and industry .
The mechanism of action for 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Property | Value |
---|---|
Molecular Formula | C15H19NO3 |
Molecular Weight | 261.32 g/mol |
Purity | 97% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is a stable compound suitable for various applications in organic synthesis and medicinal chemistry .
The unique structure of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid makes it valuable in several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: